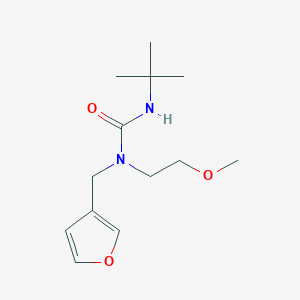

3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Description

Properties

IUPAC Name |

3-tert-butyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-13(2,3)14-12(16)15(6-8-17-4)9-11-5-7-18-10-11/h5,7,10H,6,8-9H2,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNZMRTUMYODGFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)N(CCOC)CC1=COC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves the reaction of appropriate isocyanates with amines. One possible synthetic route could be:

Step 1: Preparation of the isocyanate intermediate by reacting tert-butyl isocyanate with furan-3-ylmethylamine.

Step 2: Reaction of the isocyanate intermediate with 2-methoxyethylamine to form the final urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters (temperature, pressure, solvent) is common to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl group in the urea moiety can be reduced to form amines.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the urea moiety may produce corresponding amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound 3-tert-butyl-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea (CAS: 860787-05-9), described in , serves as a relevant comparator due to its structural similarity as a substituted urea with a tert-butyl group. Key differences lie in the substituents attached to the urea nitrogen:

- Polarity and Solubility : The target compound’s furan and methoxyethyl groups likely enhance hydrophilicity compared to the indole-containing analog, which has a larger hydrophobic indole ring. This difference could influence solubility in aqueous vs. lipid environments .

- Aromatic Interactions : The indole group in the comparator compound enables π-π stacking and hydrogen bonding, which are critical for binding to biological targets like enzymes or receptors. The furan ring in the target compound offers weaker aromatic interactions but may improve metabolic stability due to reduced steric bulk .

Biological Activity

3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a compound of interest due to its potential biological activities. Urea derivatives, particularly those containing furan and methoxyethyl groups, have been studied for their diverse pharmacological properties. This article reviews the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea typically involves the reaction of tert-butyl isocyanate with furan-3-ylmethyl alcohol and 2-methoxyethylamine. The reaction conditions may vary, but common solvents include dichloromethane and diethyl ether. The product can be purified through recrystallization or chromatography.

Anticancer Properties

Research indicates that urea derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea have shown promising results in inhibiting cancer cell proliferation across various types of cancer cell lines. A study reported that urea derivatives displayed GI50 values (the concentration required to inhibit 50% of cell growth) ranging from 15 to 30 μM against several cancer types, including breast and lung cancers .

Antimicrobial Activity

Urea compounds are recognized for their antimicrobial properties. The structure of 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea suggests potential efficacy against bacterial infections. In vitro studies have demonstrated that related urea derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.03 μg/mL against Staphylococcus aureus and Streptococcus pyogenes .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds with similar structural features have been evaluated for their anti-inflammatory effects, showing the ability to inhibit pro-inflammatory cytokines in cell cultures. This suggests that 3-(Tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea may also possess anti-inflammatory properties.

The biological activity of urea derivatives is often attributed to their ability to interact with specific biological targets:

- Enzyme Inhibition : Many urea compounds act as enzyme inhibitors, affecting pathways crucial for cell proliferation and survival.

- Receptor Modulation : Some studies suggest that these compounds may modulate receptors involved in inflammation and cancer progression.

Case Studies

Several case studies highlight the efficacy of similar compounds:

- Antitumor Activity : A derivative with a similar structure was tested against various cancer cell lines, demonstrating selective cytotoxicity with a notable reduction in viability at concentrations below 25 μM .

- Antimicrobial Efficacy : Another study focused on a related urea compound which exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of this class of compounds in treating infections .

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(tert-butyl)-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea with high purity?

- Methodological Answer : The synthesis typically involves reacting tert-butyl isocyanate with 2-methoxy-2-(3-methoxyphenyl)ethylamine in dichloromethane, which facilitates reactant solubility . Multi-step protocols may include catalytic steps (e.g., Pd-mediated cross-coupling) for introducing heterocyclic groups like furan, with temperature control (20–25°C) to minimize side reactions . Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by analyzing proton and carbon environments (e.g., urea carbonyl at ~160 ppm in NMR) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Thin-Layer Chromatography (TLC) : Monitors reaction progress with silica gel plates and ethyl acetate/hexane eluents .

Advanced Questions

Q. How can researchers investigate the mechanism of action of this compound in enzyme inhibition or receptor modulation studies?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target enzymes/receptors (e.g., kinase assays) .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis Studies : Identifies critical residues in binding pockets by replacing amino acids (e.g., Ala-scanning) .

Q. What computational approaches (e.g., DFT) are suitable for predicting electronic properties and stability?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity and stability (software: Gaussian 16, basis set: B3LYP/6-31G*) .

- Molecular Dynamics (MD) Simulations : Models solvation effects and conformational flexibility in aqueous environments (software: GROMACS) .

Q. How do structural modifications in the furan or tert-butyl groups influence biological activity and solubility?

- Methodological Answer :

- Comparative SAR Studies : Replace tert-butyl with cyclohexyl to assess steric effects on binding affinity .

- LogP Measurements : Evaluate solubility changes by substituting furan with thiophene (e.g., shake-flask method) .

- Crystallography : Resolve X-ray structures of modified analogs to correlate substituent geometry with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.